molecular formula C19H18Cl2N2O3 B7517647 1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide

1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide

Cat. No. B7517647
M. Wt: 393.3 g/mol
InChI Key: IDBXPOVIOKCOEP-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide, also known as JNJ-42041935, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamide derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide involves the inhibition of the proteasome, which leads to the accumulation of misfolded and damaged proteins in cells. This accumulation ultimately leads to the induction of apoptosis in cancer cells. Additionally, 1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide has been shown to inhibit the production of inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide can induce apoptosis in cancer cells, reduce inflammation, and alleviate pain. Additionally, this compound has been shown to have a low toxicity profile, making it a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide is its low toxicity profile, which makes it suitable for use in pre-clinical studies. However, one of the limitations is the lack of clinical data available on this compound, making it challenging to assess its potential as a therapeutic agent in humans.

Future Directions

There are several future directions for research on 1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide. One of the significant areas of research is its potential as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans. Other potential areas of research include its potential as an anti-inflammatory and analgesic agent and its use in combination therapy with other drugs.
Conclusion:
In conclusion, 1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide is a promising compound that has shown potential as a therapeutic agent in various scientific fields. Its low toxicity profile and ability to induce apoptosis in cancer cells make it a promising candidate for further research. However, further studies are needed to evaluate its safety and efficacy in humans and to explore its potential in combination therapy with other drugs.

Synthesis Methods

The synthesis of 1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide involves the reaction of 3,4-dichlorobenzoyl chloride with 2-methoxyaniline, followed by the reaction of the resulting intermediate with pyrrolidine-2-carboxylic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide has been studied for its potential therapeutic applications in various scientific fields. One of the significant areas of research is its potential as an anti-cancer agent. Studies have shown that 1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins in cells. This compound has also been studied for its potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3/c1-26-17-7-3-2-5-15(17)22-18(24)16-6-4-10-23(16)19(25)12-8-9-13(20)14(21)11-12/h2-3,5,7-9,11,16H,4,6,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBXPOVIOKCOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCCN2C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorobenzoyl)-N-(2-methoxyphenyl)pyrrolidine-2-carboxamide

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